molecular formula C14H25NO2 B12615131 Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate CAS No. 919286-48-9

Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate

Cat. No.: B12615131
CAS No.: 919286-48-9
M. Wt: 239.35 g/mol
InChI Key: PJPGCUMECJKBJG-UHFFFAOYSA-N
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Description

Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group, a prop-2-en-1-yl group, and a methyl ester group. Piperidine derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with butyl bromide, followed by the introduction of the prop-2-en-1-yl group through a Grignard reaction. The final step involves esterification with methyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives such as:

Uniqueness

  • The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

919286-48-9

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

methyl 2-butyl-6-prop-2-enylpiperidine-1-carboxylate

InChI

InChI=1S/C14H25NO2/c1-4-6-9-13-11-7-10-12(8-5-2)15(13)14(16)17-3/h5,12-13H,2,4,6-11H2,1,3H3

InChI Key

PJPGCUMECJKBJG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC(N1C(=O)OC)CC=C

Origin of Product

United States

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